molecular formula C11H10OS B175134 2-(3-Methoxyphenyl)thiophene CAS No. 17595-93-6

2-(3-Methoxyphenyl)thiophene

Cat. No.: B175134
CAS No.: 17595-93-6
M. Wt: 190.26 g/mol
InChI Key: JLSBMXUYHUFHTH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 3-methoxyphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .

Mechanism of Action

Thiophene derivatives are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety and Hazards

The safety data sheet for a similar compound, 2-Methoxy-4-methylphenol, indicates that it is harmful if swallowed, causes skin irritation, and is harmful to aquatic life . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)thiophene can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing thiophene derivatives.

Another method involves the condensation reaction of 3-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid . This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and mild reaction conditions. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-(3-Methoxyphenyl)thiophene can be compared with other thiophene derivatives such as:

The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(3-methoxyphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSBMXUYHUFHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393693
Record name 2-(3-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17595-93-6
Record name 2-(3-Methoxyphenyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17595-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methoxybromobenzene and thiophene-2-boronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(3-methoxyphenyl)thiophene as a yellow liquid. APCI-Mass m/Z 191 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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